molecular formula C23H34Cl3NO3 B14447581 2,4,5-Trichlorophenyl 5-(dodecanoylamino)pentanoate CAS No. 79564-97-9

2,4,5-Trichlorophenyl 5-(dodecanoylamino)pentanoate

Cat. No.: B14447581
CAS No.: 79564-97-9
M. Wt: 478.9 g/mol
InChI Key: KAWZNRGFMMNOHZ-UHFFFAOYSA-N
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Description

2,4,5-Trichlorophenyl 5-(dodecanoylamino)pentanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a trichlorophenyl group and a dodecanoylamino pentanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trichlorophenyl 5-(dodecanoylamino)pentanoate typically involves the esterification of 2,4,5-trichlorophenol with 5-(dodecanoylamino)pentanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichlorophenyl 5-(dodecanoylamino)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenols or ethers.

Scientific Research Applications

2,4,5-Trichlorophenyl 5-(dodecanoylamino)pentanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,5-Trichlorophenyl 5-(dodecanoylamino)pentanoate involves its interaction with specific molecular targets. The trichlorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The dodecanoylamino pentanoate moiety may enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a trichlorophenyl group and a long-chain dodecanoylamino pentanoate moiety. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

79564-97-9

Molecular Formula

C23H34Cl3NO3

Molecular Weight

478.9 g/mol

IUPAC Name

(2,4,5-trichlorophenyl) 5-(dodecanoylamino)pentanoate

InChI

InChI=1S/C23H34Cl3NO3/c1-2-3-4-5-6-7-8-9-10-13-22(28)27-15-12-11-14-23(29)30-21-17-19(25)18(24)16-20(21)26/h16-17H,2-15H2,1H3,(H,27,28)

InChI Key

KAWZNRGFMMNOHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCCCC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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